2-Hydroxy-5-methyl-3-[(morpholin-4-yl)methyl]benzaldehyde
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Overview
Description
2-Hydroxy-5-methyl-3-[(morpholin-4-yl)methyl]benzaldehyde is an organic compound with a complex structure that includes a benzaldehyde core substituted with a hydroxy group, a methyl group, and a morpholin-4-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-methyl-3-[(morpholin-4-yl)methyl]benzaldehyde typically involves the reaction of 2-Hydroxy-5-methylbenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction is usually carried out in an ethanol solution under reflux conditions for about an hour. The resulting solution is then left to crystallize, yielding the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-methyl-3-[(morpholin-4-yl)methyl]benzaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The hydroxy and methyl groups can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various reagents can be used depending on the specific substitution reaction desired.
Major Products
Oxidation: 2-Hydroxy-5-methylbenzoic acid.
Reduction: 2-Hydroxy-5-methylbenzyl alcohol.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
2-Hydroxy-5-methyl-3-[(morpholin-4-yl)methyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-methyl-3-[(morpholin-4-yl)methyl]benzaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The hydroxy and morpholin-4-ylmethyl groups may play a role in its biological activity by facilitating interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-methylbenzaldehyde: Similar structure but lacks the morpholin-4-ylmethyl group.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Similar structure with a methoxy group instead of a methyl group.
3-Methyl-5-(morpholin-4-yl)pyridin-2-amine: Contains a morpholin-4-yl group but has a pyridine ring instead of a benzaldehyde core .
Uniqueness
2-Hydroxy-5-methyl-3-[(morpholin-4-yl)methyl]benzaldehyde is unique due to the presence of both the hydroxy and morpholin-4-ylmethyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
220090-92-6 |
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Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-hydroxy-5-methyl-3-(morpholin-4-ylmethyl)benzaldehyde |
InChI |
InChI=1S/C13H17NO3/c1-10-6-11(13(16)12(7-10)9-15)8-14-2-4-17-5-3-14/h6-7,9,16H,2-5,8H2,1H3 |
InChI Key |
WKIIOSJTGLRQBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C=O)O)CN2CCOCC2 |
Origin of Product |
United States |
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